An In-depth Technical Guide to 1-(Cyclopropylmethyl)-1H-indazol-5-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-(Cyclopropylmethyl)-1H-indazol-5-amine: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 1-(cyclopropylmethyl)-1H-indazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. Despite the current absence of dedicated peer-reviewed literature on this specific molecule, its structural motifs—the indazole core and the cyclopropylmethyl group—are well-established pharmacophores. This document, therefore, leverages data from analogous compounds to present a scientifically grounded projection of its chemical properties, a plausible and detailed synthetic route, and its potential applications in drug discovery, particularly in the realm of kinase inhibition for oncology. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering a foundational understanding and practical protocols for the synthesis and evaluation of this promising compound.
Introduction: The Strategic Combination of Indazole and Cyclopropylmethyl Moieties
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] As a bioisostere of indole, the indazole ring system can engage in crucial hydrogen bonding interactions with biological targets.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties through the inhibition of various protein kinases.[3][4] Several FDA-approved kinase inhibitors, such as Axitinib and Niraparib, feature the indazole core, highlighting its importance in oncology drug development.[5]
The incorporation of a cyclopropylmethyl group at the N1 position of the indazole ring is a strategic design choice aimed at enhancing the molecule's drug-like properties. The cyclopropyl group is known to confer metabolic stability by virtue of its strained ring system, which possesses stronger C-H bonds that are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] This modification can also improve potency, reduce off-target effects, and favorably modulate physicochemical properties such as lipophilicity and brain permeability.[7]
This guide will, therefore, explore the synthesis, predicted properties, and potential therapeutic applications of 1-(cyclopropylmethyl)-1H-indazol-5-amine, a molecule that rationally combines these two valuable pharmacophores.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 1-(cyclopropylmethyl)-1H-indazol-5-amine is characterized by a 5-amino-substituted indazole ring N-alkylated at the 1-position with a cyclopropylmethyl group.
Diagram 1: Chemical Structure of 1-(Cyclopropylmethyl)-1H-indazol-5-amine
A 2D representation of the molecular structure.
While experimental data for 1-(cyclopropylmethyl)-1H-indazol-5-amine is not publicly available, its physicochemical properties can be predicted based on the known properties of its parent compound, 5-aminoindazole, and the contribution of the cyclopropylmethyl substituent.
| Property | Predicted Value | Source/Basis for Prediction |
| Molecular Formula | C₁₀H₁₁N₃ | - |
| Molecular Weight | 173.22 g/mol | - |
| Melting Point | 175-178 °C (for 5-aminoindazole) | [8][9] |
| pKa | ~14.52 (for 5-aminoindazole) | [8][9] |
| LogP | 0.663 (for 5-aminoindazole) | [10] |
| Water Solubility | 17.9 µg/mL (for 5-aminoindazole at pH 7.4) | [11] |
Note: The melting point, pKa, LogP, and water solubility are for the parent compound, 5-aminoindazole. The addition of the cyclopropylmethyl group is expected to increase the lipophilicity (LogP) and decrease the aqueous solubility.
Synthesis and Characterization
The synthesis of 1-(cyclopropylmethyl)-1H-indazol-5-amine can be achieved through the N-alkylation of 5-aminoindazole with a suitable cyclopropylmethylating agent, such as cyclopropylmethyl bromide. A critical aspect of this synthesis is controlling the regioselectivity of the alkylation, as both the N1 and N2 positions of the indazole ring are nucleophilic.
Proposed Synthetic Pathway
The proposed synthesis involves a one-step N-alkylation reaction. Studies on the N-alkylation of substituted indazoles have shown that the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors N1 alkylation.[2][12][13]
Diagram 2: Proposed Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-5-amine
Workflow for the proposed N-alkylation synthesis.
Detailed Experimental Protocol
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Safety Precautions:
-
Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Cyclopropylmethyl bromide is a flammable liquid and vapor.[6][14] It is a suspected irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][6][14][15][16]
-
5-Aminoindazole is toxic if swallowed and can cause skin and eye irritation.[11] Appropriate PPE should be worn.
-
All reactions should be performed in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 5-aminoindazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the 5-aminoindazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add a solution of cyclopropylmethyl bromide (1.2 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(cyclopropylmethyl)-1H-indazol-5-amine.
Predicted Characterization Data
Based on the analysis of similar N-alkylated indazole derivatives, the following spectroscopic data are predicted for 1-(cyclopropylmethyl)-1H-indazol-5-amine:
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Signals for the aromatic protons of the indazole ring are expected in the range of δ 6.5-8.0 ppm.
-
A singlet or broad singlet for the amino (-NH₂) protons.
-
A doublet for the methylene (-CH₂-) protons of the cyclopropylmethyl group, likely around δ 4.0-4.5 ppm.
-
A multiplet for the methine (-CH-) proton of the cyclopropyl group.
-
Multiplets for the methylene (-CH₂-) protons of the cyclopropyl ring at higher field (upfield).
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
Signals for the aromatic carbons of the indazole ring in the range of δ 100-150 ppm.
-
A signal for the methylene carbon of the cyclopropylmethyl group.
-
Signals for the methine and methylene carbons of the cyclopropyl ring at higher field.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at m/z 174.1.
-
Potential Applications and Biological Relevance
The structural features of 1-(cyclopropylmethyl)-1H-indazol-5-amine suggest its potential as a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.
Kinase Inhibition
The indazole core is a well-established "hinge-binding" motif in many kinase inhibitors.[2] The nitrogen atoms of the pyrazole ring can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a common mechanism for achieving potent inhibition. A wide range of kinases are targeted by indazole-based inhibitors, including:
-
VEGFR2: Involved in angiogenesis, a critical process in tumor growth and metastasis.[17]
-
Aurora Kinases: Play crucial roles in cell cycle regulation and are frequently overexpressed in cancer.[18]
-
Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, making it an attractive target in oncology.[19]
-
Akt: A central node in cell survival and proliferation signaling pathways.[20]
The 5-amino group on the indazole ring provides a vector for further chemical modification to enhance potency and selectivity for specific kinase targets.
Diagram 3: Potential Mechanism of Kinase Inhibition
A simplified model of the indazole scaffold interacting with a kinase active site.
Structure-Activity Relationship (SAR) Insights
The development of a synthetic route to 1-(cyclopropylmethyl)-1H-indazol-5-amine opens up possibilities for extensive SAR studies. The 5-amino group can be readily derivatized to explore interactions with the solvent-exposed region of the kinase active site. The cyclopropylmethyl group at the N1 position can be varied to probe its impact on potency and pharmacokinetic properties.
Conclusion
While 1-(cyclopropylmethyl)-1H-indazol-5-amine is a molecule with limited currently available data, a thorough analysis of its constituent pharmacophores provides a strong rationale for its synthesis and evaluation as a potential therapeutic agent. This technical guide offers a robust, scientifically-grounded framework for its preparation, characterization, and exploration in drug discovery programs. The combination of the privileged indazole scaffold with the advantageous properties of the cyclopropylmethyl group makes this compound a highly attractive starting point for the development of novel kinase inhibitors and other valuable chemical probes.
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